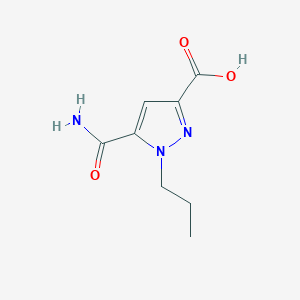

![molecular formula C14H13FN6 B2423836 5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2415584-59-5](/img/structure/B2423836.png)

5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C14H13FN6 and its molecular weight is 284.298. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Compounds structurally related to 5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile demonstrate promising anticancer properties. For example, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles show significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) (Parveen et al., 2017).

Molecular Docking and Structure-Activity Relationship

Molecular docking studies of similar compounds have been performed to understand their binding affinity with certain proteins, such as Bcl-2, revealing good binding affinities. This is crucial for developing drugs targeting specific molecular pathways in diseases like cancer (Parveen et al., 2017).

Enzyme Inhibition Studies

Some derivatives of this chemical structure have been studied for their potential as enzyme inhibitors. For example, compounds have been investigated for their inhibition of the enzyme Nicotinamidephosphoribosyltransferase (NAMPT), which is known to increase sensitivity to apoptosis in certain cell types (Venkateshan et al., 2019).

Antimicrobial Activity

Pyrimidine carbonitrile derivatives, including those structurally related to the compound , have shown potential as antimicrobial agents. They exhibit significant activity against various bacterial and fungal strains (Bhat & Begum, 2021).

Synthesis and Chemical Properties

Research has also focused on the synthesis and characterization of similar compounds, investigating their chemical properties and potential applications in medicinal chemistry (Balaraju et al., 2019).

Crystal Structure Analysis

The crystal structure and conformation of related compounds have been studied, providing insights into their molecular interactions and potential therapeutic applications (Ullah & Altaf, 2014).

Wirkmechanismus

Target of Action

The primary target of 5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile is the D3 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as reward, motivation, and motor control.

Mode of Action

This compound acts as a ligand for the D3 dopamine receptor . It binds to the receptor with high affinity and selectivity, which can modulate the receptor’s activity and influence the signaling pathways it controls.

Biochemical Pathways

The binding of this compound to the D3 dopamine receptor affects the dopaminergic signaling pathway . This pathway plays a key role in the reward system of the brain, and its modulation can have significant effects on behavior.

Pharmacokinetics

The compound’s molecular weight and structure suggest it may have favorable pharmacokinetic properties .

Result of Action

The interaction of this compound with the D3 dopamine receptor can lead to changes in neuronal signaling and ultimately influence behavior . For instance, it may have potential therapeutic effects in the treatment of disorders related to the dopaminergic system, such as substance use disorder .

Biochemische Analyse

Biochemical Properties

It is known that fluoropyrimidines, a class of compounds to which this molecule belongs, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the fluoropyrimidine .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 5-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .

Eigenschaften

IUPAC Name |

5-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN6/c15-11-8-18-14(19-9-11)21-5-3-20(4-6-21)13-2-1-12(7-16)17-10-13/h1-2,8-10H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNHUAINLIYJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2423753.png)

![N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2423754.png)

![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B2423755.png)

![N-[3-(2-phenylmorpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2423759.png)

![N-(2,4-difluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2423761.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2423763.png)

![(4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)methanamine](/img/structure/B2423765.png)

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2423771.png)

![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2423772.png)

![3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B2423773.png)

![2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2423774.png)